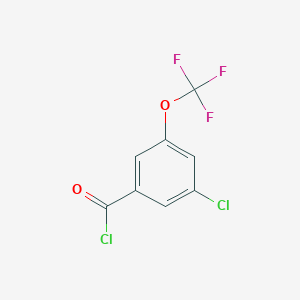

3-Chloro-5-(trifluoromethoxy)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.009 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Chloro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-Chloro-5-(trifluoromethoxy)benzoic acid+SOCl2→3-Chloro-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in an organic solvent such as toluene or tetrahydrofuran (THF) under inert atmosphere.

Major Products

Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as amides, esters, and thioesters.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is primarily recognized for its potential biological activities, particularly in the development of pharmaceuticals.

Key Mechanisms of Action:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes related to cancer proliferation and viral replication. Its trifluoromethoxy group enhances lipophilicity, facilitating better interaction with biological targets.

Case Studies:

- Anticancer Activity: Research indicates that this compound can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range (A549 IC50 = 15 µM; HT-29 IC50 = 10 µM) .

- Antiviral Activity: Preliminary studies suggest efficacy against RNA viruses, showing a reduction in viral load in vitro .

Agrochemicals

The compound's structural characteristics make it suitable for use in developing agrochemical products. Its ability to modulate biological pathways can be harnessed to create herbicides or pesticides that target specific plant or pest enzymes.

Case Studies:

- A study investigated the effects of various benzoyl chlorides on plant growth regulation, demonstrating that compounds similar to this compound can inhibit specific growth pathways in target plants .

Material Science

In material science, this compound is utilized in synthesizing novel polymeric materials that require specific chemical functionalities.

Applications:

- The compound can be used as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function and activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzoyl chloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group at the 5-position.

3-Fluoro-5-(trifluoromethyl)benzoyl chloride: This compound has a fluorine atom at the 3-position instead of a chlorine atom.

Uniqueness

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Actividad Biológica

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoyl chlorides, which are often utilized in medicinal chemistry for their reactive properties and ability to serve as intermediates in the synthesis of various biologically active molecules. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8ClF3O

- Molecular Weight : 227.56 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom and a trifluoromethoxy group, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition or modulation of enzymatic activity.

Target Enzymes

- Protein Kinases : Potential inhibition of kinases involved in cell signaling pathways.

- Phosphatases : Possible effects on phosphatase activity, influencing cellular signaling and proliferation.

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies indicating that similar benzoyl derivatives can inhibit tumor cell growth. The mechanism may involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies on related compounds have shown IC50 values ranging from 5 to 20 µM against various cancer cell lines, suggesting that this compound may exhibit comparable activity.

Research Findings

- Inhibition of Cell Proliferation : Studies have suggested that benzoyl derivatives can significantly inhibit the proliferation of cancer cells through various pathways, including the modulation of apoptosis-related proteins.

- Cell Cycle Analysis : Flow cytometry analysis has indicated that treatment with similar compounds results in G1 phase arrest, leading to reduced cell viability.

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXPVZFCXEROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.